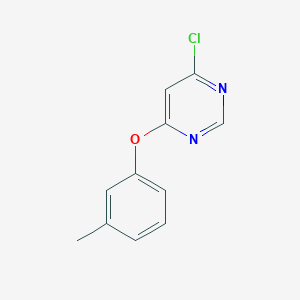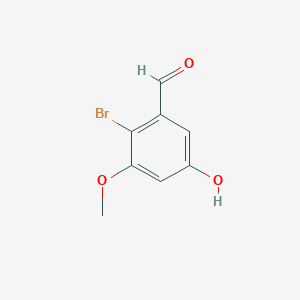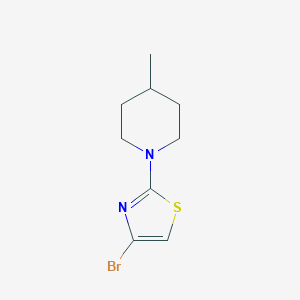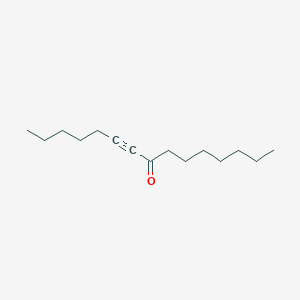
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is known for its unique structure, which includes five chlorine atoms and a methoxymethyl group attached to a cyclopentadiene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene followed by the introduction of a methoxymethyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the cyclopentadiene ring. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly in the area of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxymethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene can be compared with other chlorinated cyclopentadiene derivatives, such as:
1,2,3,4,5-Pentachlorocyclopentadiene: This compound lacks the methoxymethyl group, making it less versatile in terms of functional group modifications.
1,2,3,4,5-Pentachloro-5-(trichloromethyl)cyclopenta-1,3-diene: The presence of a trichloromethyl group instead of a methoxymethyl group results in different chemical reactivity and applications.
1,2,3,4,5-Pentachloro-5-butylcyclopentadiene:
Eigenschaften
CAS-Nummer |
88910-92-3 |
|---|---|
Molekularformel |
C7H5Cl5O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H5Cl5O/c1-13-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3 |
InChI-Schlüssel |
LWXSKPLCWCBCFR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)








![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)


![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
